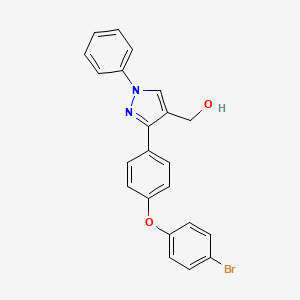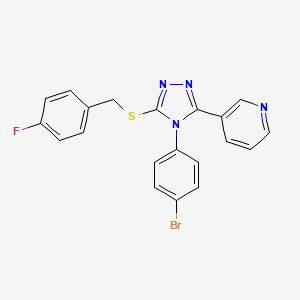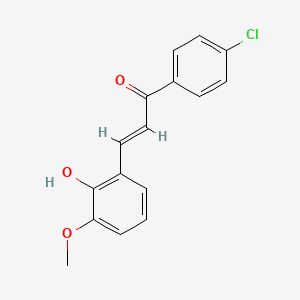
(2E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2-hydroxy-3-methoxychalcone is a chemical compound with the empirical formula C16H13ClO3 and a molecular weight of 288.73. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Métodos De Preparación
The synthesis of 4’-Chloro-2-hydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
4’-Chloro-2-hydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions .
Aplicaciones Científicas De Investigación
4’-Chloro-2-hydroxy-3-methoxychalcone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and diabetes due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2-hydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
4’-Chloro-2-hydroxy-3-methoxychalcone can be compared with other similar compounds, such as:
- 3’-Chloro-2’-hydroxy-4-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
- 5’-Chloro-4,2’-dihydroxy-3-methoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
These compounds share structural similarities but differ in the position and number of substituents on the phenyl rings, which can influence their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C16H13ClO3 |
|---|---|
Peso molecular |
288.72 g/mol |
Nombre IUPAC |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,19H,1H3/b10-7+ |
Clave InChI |
DYKSORHKUYMVFH-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)
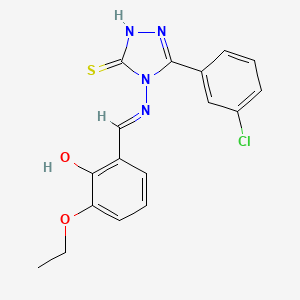


![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)

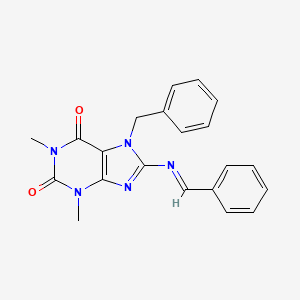
![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
